![molecular formula C18H14N6O B2717798 2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide CAS No. 1206990-26-2](/img/structure/B2717798.png)
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their versatility in medicinal chemistry and their potential biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures, such as pyrazole derivatives, have been found to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Related compounds have shown changes in their effects over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Related compounds have been found to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the use of a base-catalyzed Claisen–Schmidt condensation reaction to construct the pyrazole ring . The triazole ring can be synthesized through a cycloaddition reaction involving azides and alkynes . The final coupling step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-pyrazol-3-ol: A precursor in the synthesis of various heterocyclic compounds.
3-(1-Acetyl-5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-one: Known for its antibacterial and antifungal activities.
Uniqueness
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide stands out due to its dual pyrazole and triazole rings, which confer unique chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
2-phenyl-N-[3-(1H-pyrazol-5-yl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O/c25-18(17-12-20-24(23-17)15-7-2-1-3-8-15)21-14-6-4-5-13(11-14)16-9-10-19-22-16/h1-12H,(H,19,22)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQRZUVPNBTPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
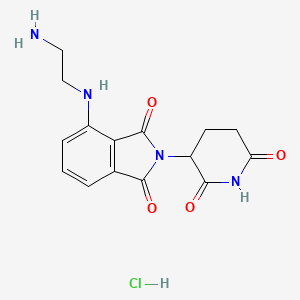
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)
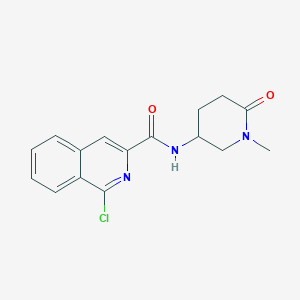
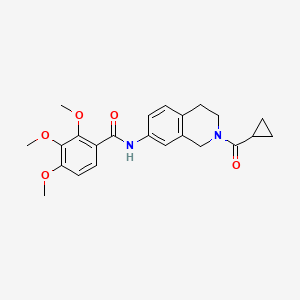
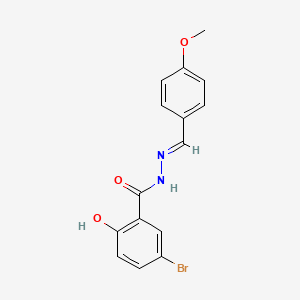
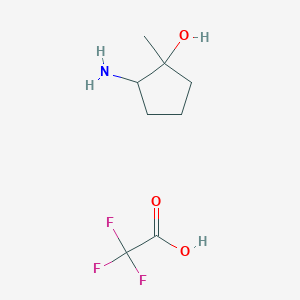
![N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2717727.png)

![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2717731.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717732.png)
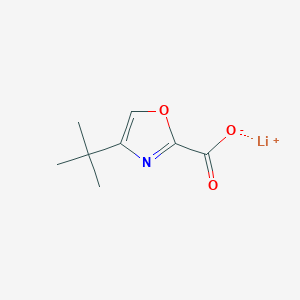
![3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2717734.png)
![[(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2717736.png)
